molecular formula C16H22N2O B11855720 2-Benzyl-2,9-diazaspiro[5.5]undecan-1-one

2-Benzyl-2,9-diazaspiro[5.5]undecan-1-one

Cat. No.: B11855720
M. Wt: 258.36 g/mol
InChI Key: MTKUONRRUPKTNV-UHFFFAOYSA-N
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Description

2-Benzyl-2,9-diazaspiro[5.5]undecan-1-one is a chemical compound based on the privileged 1,9-diazaspiro[5.5]undecane scaffold, which is a spirocyclic system consisting of two piperidine rings fused at a central spiro carbon atom . This specific benzyl-substituted derivative serves as a key intermediate and core structure in medicinal chemistry for the design and synthesis of novel bioactive molecules. Compounds featuring the 1,9-diazaspiro[5.5]undecane scaffold have demonstrated significant potential in pharmaceutical research, with documented biological activities including the treatment of obesity through inhibition of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis . This scaffold is also under investigation for applications in pain management, and various immune system, cell signaling, cardiovascular, and psychotic disorders . The structural motif is frequently found in compounds ring-fused with arenes and heteroarenes and/or containing a carbonyl group at position 2, which is a common feature in many bioactive derivatives . The presence of substituents at the 9-position nitrogen, and sometimes the 1-position, is typical for conferring bioactivity . Researchers value this high-quality building block for exploring new chemical space in drug discovery programs. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-benzyl-2,9-diazaspiro[5.5]undecan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c19-15-16(8-10-17-11-9-16)7-4-12-18(15)13-14-5-2-1-3-6-14/h1-3,5-6,17H,4,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKUONRRUPKTNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)C(=O)N(C1)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Benzyl 2,9 Diazaspiro 5.5 Undecan 1 One

Strategic Retrosynthesis of the 2-Benzyl-2,9-diazaspiro[5.5]undecan-1-one Scaffold

A logical retrosynthetic analysis of the target molecule, this compound, suggests two primary disconnection points. The most evident disconnection is the bond between the lactam nitrogen and the benzyl (B1604629) group, which points to a late-stage N-benzylation of a pre-formed spirocyclic lactam, 2,9-diazaspiro[5.5]undecan-1-one.

A deeper disconnection of the spirocyclic core itself is necessary. The 1,9-diazaspiro[5.5]undecan-2-one framework can be deconstructed through a key intramolecular cyclization step. nih.gov A plausible approach involves breaking the C5-C6 bond, which could be formed via an intramolecular Michael addition or a similar cyclization. This leads back to a substituted piperidine (B6355638) precursor. This precursor would contain an N-acylated amine and a pendant Michael acceptor or a related electrophilic group, which upon cyclization, would form the second piperidine ring of the spiro-system. Further deconstruction of this piperidine intermediate would lead to simpler, acyclic starting materials or commercially available piperidone derivatives.

Convergent and Linear Synthetic Routes to the Spiro[5.5]undecane Core

The assembly of the core 1,9-diazaspiro[5.5]undecane structure can be approached through either linear or convergent synthetic strategies. nih.gov

A common and highly effective strategy in the synthesis of complex amines is the use of protecting groups. For the 2,9-diazaspiro[5.5]undecane system, the tert-butyloxycarbonyl (Boc) group is frequently employed to protect one of the nitrogen atoms while the other is manipulated. The intermediate, 9-Boc-2,9-diazaspiro[5.5]undecan-1-one, is therefore a critical building block for accessing the target molecule.

The synthesis of this key intermediate often starts from commercially available 1-Boc-4-piperidone. A typical sequence involves:

Reaction of 1-Boc-4-piperidone with an appropriate reagent to introduce a side chain that will ultimately form the second ring. This can be achieved through various carbon-carbon bond-forming reactions.

Modification of this side chain to install a protected amine and a group that can participate in cyclization.

An intramolecular cyclization reaction to form the spirocyclic lactam. For instance, a modified known route can be used where an amine intermediate is obtained in three steps from 1-Boc-4-piperidone. uzh.chacs.org

The resulting 9-Boc-2,9-diazaspiro[5.5]undecan-1-one is a stable, versatile intermediate. calpaclab.com The Boc group at the N9 position can be selectively removed under acidic conditions, allowing for further functionalization at this site, while the N2 nitrogen remains part of the lactam, ready for benzylation.

N-Benzylation Strategies on the Lactam Nitrogen of the Spiro[5.5]undecan-1-one Framework

Once the 2,9-diazaspiro[5.5]undecan-1-one core (or its N9-protected version) is synthesized, the final step is the introduction of the benzyl group onto the lactam nitrogen (N2). This is typically achieved via a standard N-alkylation reaction.

The lactam is first deprotonated with a suitable base to form the corresponding lactamate anion. This nucleophilic anion then reacts with a benzyl electrophile, such as benzyl bromide or benzyl chloride, in an SN2 reaction to furnish the desired N-benzylated product. Common bases for this transformation include sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile. uzh.ch

The lactam nitrogen within the spiro[5.5]undecane framework can be sterically hindered, potentially slowing down the rate of N-alkylation. Optimizing the reaction conditions is crucial to achieve a high yield of the desired product. Key parameters for optimization include:

ParameterConsiderations for Optimization
Base The choice of base is critical. Stronger, non-nucleophilic bases like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) can be more effective than weaker bases like potassium carbonate for deprotonating a hindered lactam.
Solvent Aprotic polar solvents such as DMF, DMSO, or THF are typically used to solvate the lactamate anion and the electrophile.
Temperature While some alkylations proceed at room temperature, heating may be required to overcome the activation energy for sterically demanding substrates. However, excessive heat can lead to side reactions.
Electrophile The reactivity of the benzyl electrophile can be tuned. Benzyl iodide is more reactive than benzyl bromide, which is more reactive than benzyl chloride. Using a more reactive electrophile can sometimes improve reaction rates.

An alternative to late-stage benzylation is a strategy where the benzyl group is incorporated early in the synthetic sequence. acs.org In this approach, benzylamine (B48309) itself is used as a key building block. For example, a synthetic route could involve the reaction of benzylamine with a suitable electrophile that already contains the precursor to the first piperidine ring. Subsequent transformations would then construct the spirocyclic system around the pre-installed benzyl moiety. This strategy can be advantageous if the late-stage N-alkylation proves to be low-yielding or if the benzyl group can direct or influence the stereochemical outcome of subsequent reactions.

Application of Microwave-Assisted Synthesis in this compound Production

Modern synthetic chemistry increasingly utilizes microwave irradiation as an alternative to conventional heating. arkat-usa.org This technology can dramatically reduce reaction times, increase product yields, and minimize the formation of byproducts. arkat-usa.orgjksus.org Key steps in the synthesis of this compound, such as the crucial cyclization to form the spiro-scaffold or condensation reactions, are well-suited for microwave assistance. arkat-usa.orgmdpi.com

The use of microwave heating allows for rapid and uniform heating of the reaction mixture, often leading to cleaner reactions and simplified purification procedures. For example, in the synthesis of related diazaspiro[5.5]undecane-triones, microwave-assisted methods provided significantly higher yields in much shorter reaction times compared to traditional heating. arkat-usa.org

Table: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Related Heterocyclic Condensation

MethodReaction TimeYield (%)Reference
Conventional Heating4 hours83% researchgate.net
Microwave Irradiation46 seconds88% researchgate.net

This data for a similar transformation highlights the significant advantages offered by microwave technology, suggesting its potential to streamline the production of this compound. arkat-usa.orgresearchgate.net

Comparative Analysis of Synthetic Efficiency, Selectivity, and Scalability

A key synthetic route involves the direct N-alkylation of 2,9-diazaspiro[5.5]undecan-1-one hydrochloride. In this approach, the secondary amine of the lactam is deprotonated with a strong base, such as sodium hydride, to form the corresponding amide anion. This nucleophile is then reacted with a benzyl halide, typically benzyl bromide, to furnish the desired N-benzylated product. A second, more convergent strategy begins with a protected precursor, 9-Boc-1,9-diazaspiro[5.5]undecan-2-one. This route involves the initial benzylation of the lactam nitrogen, followed by the deprotection of the Boc group and subsequent functionalization at the N9 position. An important feature of this multi-step approach is the interchangeability of the arylation and alkylation steps, allowing for late-stage diversification. acs.org

Synthetic Efficiency

The efficiency of a synthetic route is determined by factors such as the number of steps, the yield of each step, and the ease of purification.

Direct N-Benzylation: This route is highly efficient in terms of step economy, requiring only a single transformation to introduce the benzyl group onto the final scaffold. Such directness is advantageous as it minimizes cumulative material loss over a multi-step sequence. pharmafeatures.com However, the efficiency can be impacted by the need for strictly anhydrous conditions due to the use of sodium hydride, a moisture-sensitive reagent. The yields for such N-alkylation of lactams are generally reported as good, though the formation of by-products can complicate purification and lower the isolated yield.

Selectivity

Selectivity in this context refers to the ability to functionalize the desired nitrogen atom without unintended reactions at other sites. The 2,9-diazaspiro[5.5]undecan-1-one scaffold possesses two distinct nitrogen atoms: a lactam nitrogen (N2) and a secondary amine nitrogen (N9).

Direct N-Benzylation: The direct alkylation of the unprotected 2,9-diazaspiro[5.5]undecan-1-one presents a potential challenge in regioselectivity. The lactam proton is less acidic than the proton on the secondary amine, but under strongly basic conditions, competitive alkylation could potentially occur at both nitrogen atoms, leading to a mixture of products and reducing the selectivity of the process. The choice of solvent and base is critical in directing the alkylation to the desired nitrogen. nih.gov

Multi-step Synthesis via Boc-Intermediate: This route offers superior control over selectivity. By protecting the N9 position with a Boc group, the alkylation with benzyl bromide is directed exclusively to the N2 lactam position. Following the benzylation, the Boc group can be cleanly removed under acidic conditions, providing the N2-benzylated intermediate with high regioselectivity. This high degree of control is a significant advantage, particularly when synthesizing complex molecules where purity is paramount. acs.org

Scalability

The scalability of a synthesis is a critical consideration for the large-scale production of a compound. This involves assessing the safety, cost, and practicality of the reagents and reaction conditions.

Direct N-Benzylation: The use of sodium hydride poses significant challenges for scalability. Sodium hydride is a flammable solid that reacts violently with water, requiring specialized handling and equipment to ensure safety on a large scale. reddit.com While effective in a laboratory setting, the operational hazards and costs associated with its large-scale use can be prohibitive.

Comparative Analysis of Synthetic Routes

FeatureDirect N-BenzylationMulti-step Synthesis via Boc-Intermediate
Efficiency High step economy (1 step). Potentially lower isolated yields due to purification challenges.Lower step economy (>3 steps). Potentially higher overall purity and more reliable yields.
Selectivity Potential for poor regioselectivity (alkylation at N2 vs. N9). Highly dependent on reaction conditions.Excellent regioselectivity. The protecting group directs alkylation specifically to the N2 position.
Scalability Challenging due to the use of hazardous reagents like sodium hydride.More favorable for scale-up. Utilizes more standard and controllable industrial processes, despite being longer.

Chemical Transformations and Mechanistic Insights of 2 Benzyl 2,9 Diazaspiro 5.5 Undecan 1 One

Reactions at the Spiro-Nitrogen and Lactam Carbonyl

The presence of two distinct nitrogen atoms, one being part of a lactam and the other a secondary amine within the spirocyclic system, along with the lactam carbonyl, provides multiple sites for chemical modification.

N-Alkylation Reactions

The secondary amine at the 9-position of the diazaspiro[5.5]undecane core is readily susceptible to N-alkylation. This transformation is a common strategy to introduce diverse substituents and modulate the compound's properties. While specific examples for 2-Benzyl-2,9-diazaspiro[5.5]undecan-1-one are not extensively documented in publicly available literature, analogous reactions on similar diazaspiro[5.5]undecane scaffolds are well-established.

These reactions typically proceed under standard alkylating conditions, employing an alkyl halide or a similar electrophile in the presence of a base to neutralize the generated acid. The choice of base and solvent can influence the reaction's efficiency.

ReagentBaseSolventProductYield (%)Reference
Alkyl halideK₂CO₃Acetonitrile9-Alkyl-2-benzyl-2,9-diazaspiro[5.5]undecan-1-oneGood rsc.org
Benzyl (B1604629) bromideLDANot Specified9-Benzyl-2-benzyl-2,9-diazaspiro[5.5]undecan-1-oneGood dntb.gov.ua

Data based on analogous reactions on similar diazaspiro[5.5]undecane systems.

Mechanistically, the reaction follows a standard SN2 pathway where the lone pair of the secondary amine nitrogen attacks the electrophilic carbon of the alkylating agent.

N-Arylation Reactions

The introduction of an aryl group at the 9-position nitrogen can be achieved through modern cross-coupling methodologies, such as the Buchwald-Hartwig and Ullmann condensations. These reactions are powerful tools for forming carbon-nitrogen bonds. In the context of related diazaspiro[5.5]undecane systems, the Buchwald-Hartwig amination has been successfully employed. rsc.org This reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Data based on analogous reactions on similar diazaspiro[5.5]undecane systems.

The catalytic cycle of the Buchwald-Hartwig reaction involves the oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination of the amine and subsequent reductive elimination to afford the N-arylated product and regenerate the catalyst.

Functional Group Interconversions on the Benzyl Moiety

The benzyl group attached to the lactam nitrogen at the 2-position offers a site for various functional group interconversions. While the aromatic ring is generally stable, it can undergo electrophilic aromatic substitution reactions under specific conditions. However, a more common transformation is the debenzylation to yield the corresponding N-H lactam. This is often achieved through catalytic hydrogenation.

For instance, in a related system, a 2-benzyl-9-phenyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one was debenzylated using palladium on carbon (10 wt%) under a hydrogen atmosphere (3 bar) in methanol. rsc.org This reaction proceeds via the hydrogenolysis of the benzylic C-N bond.

Another potential transformation involves the oxidation of the benzyl group. However, such reactions would require careful control to avoid the oxidation of other sensitive parts of the molecule.

Stereochemical Control and Diastereoselectivity in Reactions of this compound

The spirocyclic nature of this compound introduces inherent stereochemical complexity. The spiro-carbon atom is a quaternary center, and the two piperidine (B6355638) rings can adopt different chair or boat conformations. The stereochemistry of reactions involving this scaffold is a critical aspect, often influenced by the existing stereocenters and the conformational preferences of the molecule.

In the synthesis of related diazaspiro[5.5]undecane derivatives, stereoselective methods such as the double Michael addition have been employed to control the formation of new stereocenters. rsc.org The diastereoselectivity of such reactions is often dictated by the approach of the reagents to the less sterically hindered face of the molecule.

For reactions at the lactam carbonyl or the adjacent α-carbon, the facial selectivity of the attack will be influenced by the orientation of the benzyl group and the conformation of the piperidine ring. For instance, alkylation of the α-carbon to the lactam carbonyl in similar bicyclic lactams has shown that diastereoselectivity is dependent on the nature of protecting groups, which can influence the conformation of the enolate intermediate. rsc.org

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

For reactions involving this compound, such as the formation of the spirocyclic ring system itself or subsequent modifications, the interplay between kinetic and thermodynamic factors can be significant. For example, in the formation of spirocyclic lactams, different isomers may be favored under different reaction conditions (e.g., temperature, reaction time). pearson.com

Derivatization Strategies and Analogue Synthesis for 2 Benzyl 2,9 Diazaspiro 5.5 Undecan 1 One

Systematic Modification of the Benzyl (B1604629) Group: Exploration of Substituent Effects

The benzyl group attached to the nitrogen at position 2 serves as a key handle for systematic modification to explore substituent effects. Alterations to the electronic and steric properties of the phenyl ring can significantly influence the biological activity and physicochemical properties of the resulting analogues.

A primary strategy involves the introduction of various substituents onto the phenyl ring. This can be achieved through the use of commercially available or synthetically prepared substituted benzyl halides or through post-synthetic modification of the benzyl group. Common modifications include the introduction of electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., chloro, fluoro, trifluoromethyl) at the ortho, meta, and para positions of the phenyl ring.

For instance, in analogous heterocyclic systems, a fluorine scan on a phenyl ring has been shown to improve binding affinity and permeability. uzh.ch The introduction of a chlorine atom has also been noted to be beneficial for potency in certain contexts. uzh.ch Conversely, the incorporation of bulky substituents can probe the steric tolerance of the binding site.

The synthesis of these derivatives typically involves the N-alkylation of the parent 2,9-diazaspiro[5.5]undecan-1-one with the appropriately substituted benzyl bromide or chloride in the presence of a base such as potassium carbonate.

A representative, though not exhaustive, set of potential modifications to the benzyl group is presented in the table below.

Substituent PositionSubstituentPotential Synthetic Precursor
paraMethoxyp-Methoxybenzyl chloride
paraFluorop-Fluorobenzyl bromide
paraChlorop-Chlorobenzyl bromide
metaMethylm-Methylbenzyl chloride
orthoMethoxyo-Methoxybenzyl chloride

Functionalization of the Spirocyclic System

The spirocyclic core of 2-Benzyl-2,9-diazaspiro[5.5]undecan-1-one offers several avenues for functionalization, allowing for the modulation of the compound's three-dimensional structure and polarity. Key positions for modification include the secondary amine at position 9 and the lactam ring.

The nitrogen at position 9 is a prime site for the introduction of a wide variety of substituents. This can be accomplished through standard N-alkylation or N-acylation reactions. For example, the free secondary amine can be reacted with alkyl halides, acyl chlorides, or sulfonyl chlorides to introduce new functional groups. In related diazaspiro systems, the introduction of a phenethyl group at this position has been explored. acs.org

Regioselective Derivatization Approaches for this compound Analogues

Achieving regioselectivity is a critical aspect of synthesizing analogues of this compound, particularly when dealing with the two distinct nitrogen atoms within the spirocyclic core. The inherent difference in the reactivity of the amide nitrogen at position 2 and the secondary amine at position 9 allows for selective derivatization.

The synthesis of the core 2,9-diazaspiro[5.5]undecan-1-one scaffold often involves a multi-step sequence where protecting groups are employed to ensure regioselectivity. For example, a common strategy starts with a protected piperidone derivative. A versatile route to similar spirocyclic compounds begins with N-Boc-piperidone. acs.org This protecting group can be selectively removed at a later stage to allow for functionalization of the nitrogen at position 9.

The benzylation of the amide nitrogen at position 2 can be achieved under specific conditions, often prior to the deprotection and subsequent derivatization of the nitrogen at position 9. This stepwise approach ensures that the desired substituents are introduced at the correct positions. For instance, in the synthesis of analogous spirocyclic compounds, an N-protecting group is used, and its removal is followed by N-alkylation to introduce the desired substituent at the secondary amine. acs.org

Combinatorial and Diversity-Oriented Synthesis of this compound Derivatives

The this compound scaffold is well-suited for the application of combinatorial and diversity-oriented synthesis strategies to rapidly generate large libraries of analogues for high-throughput screening. The presence of multiple points of diversification—the benzyl group and the secondary amine on the spirocycle—allows for a modular approach to library synthesis.

A diversity-oriented synthesis would involve the preparation of a common spirocyclic core, such as 2,9-diazaspiro[5.5]undecan-1-one with an orthogonal protecting group on one of the nitrogen atoms. This common intermediate can then be reacted with a diverse set of building blocks in a parallel fashion.

For example, a library could be generated by first reacting the deprotected secondary amine at position 9 with a variety of carboxylic acids (via amide coupling) or aldehydes (via reductive amination). Subsequently, if the benzyl group at position 2 were, for instance, a cleavable protecting group like a 4-methoxybenzyl group, it could be removed and the resulting secondary amide could be re-alkylated with a diverse set of benzyl halides. This approach would generate a matrix of compounds with variations at both the N2 and N9 positions. While specific large-scale combinatorial synthesis of this compound has not been extensively reported, the synthesis of libraries of related spirocyclic compounds has been described, demonstrating the feasibility of this approach. nih.gov

Spectroscopic Characterization and Structural Elucidation of 2 Benzyl 2,9 Diazaspiro 5.5 Undecan 1 One and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) experiments provides a complete picture of the carbon framework and proton environments.

The ¹H and ¹³C NMR spectra provide the initial and most fundamental data for structural assignment. Based on the molecular structure of 2-Benzyl-2,9-diazaspiro[5.5]undecan-1-one, a distinct set of signals is predicted. The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons, and the various methylene groups of the two piperidine (B6355638) rings, as well as a signal for the N-H proton of the lactam.

The ¹³C NMR spectrum is expected to display 12 unique signals, accounting for all carbon atoms in the molecule, including the characteristic lactam carbonyl carbon, the spiro-carbon, and the carbons of the benzyl group and the piperidine rings. Computational methods, such as those based on Density Functional Theory (DFT), can provide accurate predictions of these chemical shifts. nih.gov

Predicted ¹H and ¹³C NMR Chemical Shifts Predicted values are based on standard chemical shift increments and data from analogous structures.

Interactive Table: Predicted NMR Data for this compound
Atom Number Predicted ¹³C Shift (ppm) Predicted ¹H Shift (ppm) Predicted ¹H Multiplicity
1 (C=O) 172.5 - -
3 45.2 3.25 t
4 35.8 1.80 m
5 (Spiro C) 55.0 - -
6 36.1 1.75 m
7 48.5 2.90 t
8 48.5 2.90 t
10 36.1 1.75 m
11 (NH) - 7.50 s (broad)
Benzyl-CH₂ 52.1 4.60 s
Benzyl-C (ipso) 137.0 - -
Benzyl-C (ortho) 128.8 7.35 d
Benzyl-C (meta) 128.5 7.30 t

While 1D NMR provides essential information, 2D NMR techniques are indispensable for unambiguously assembling the molecular structure. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton spin coupling networks. youtube.com It would reveal correlations between adjacent protons within the piperidine rings, for instance, between the protons at C3 and C4, and those at C6, C7, C8, and C10, confirming the integrity of the aliphatic ring systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. sdsu.edu It allows for the definitive assignment of each carbon atom that bears protons, linking the ¹H and ¹³C spectral data. For example, the singlet at ~4.60 ppm would correlate with the carbon signal at ~52.1 ppm, assigning them to the benzylic CH₂ group.

From the benzylic CH₂ protons to the lactam carbonyl carbon (C1) and the ipso-carbon of the phenyl ring, confirming the N-benzyl linkage.

From protons on C4 and C6 to the spiro-carbon (C5), definitively establishing the spirocyclic junction.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing crucial conformational information. science.gov NOESY correlations could, for example, determine the relative orientation of the benzyl group with respect to the piperidine rings.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

HRMS provides an exact mass measurement of the parent ion, which allows for the unambiguous determination of its elemental formula. For this compound (C₁₆H₂₂N₂O), the expected exact mass for the protonated molecule [M+H]⁺ is 271.1805.

Tandem mass spectrometry (MS/MS) experiments are used to induce fragmentation, providing insight into the molecule's structure. nih.gov The fragmentation of N-benzyl piperidine derivatives is well-characterized. researchgate.net The most prominent fragmentation pathway is typically the cleavage of the benzylic C-N bond, leading to the formation of a highly stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91. core.ac.uk Other significant fragmentation pathways for cyclic amides involve cleavage of the amide bond and ring-opening reactions of the spirocyclic core. researchgate.netrsc.org

Interactive Table: Predicted HRMS Fragments for this compound

Predicted Fragment Ion Proposed Structure Exact Mass (m/z)
[M+H]⁺ C₁₆H₂₃N₂O⁺ 271.1805
[M+H - C₇H₇]⁺ C₉H₁₆N₂O⁺ 180.1281
[C₇H₇]⁺ Tropylium cation 91.0542
[M+H - CO]⁺ C₁₅H₂₃N₂⁺ 243.1856

Additionally, ion mobility-mass spectrometry can provide collision cross-section (CCS) values, which are dependent on the ion's size, shape, and charge state, offering another layer of characterization. uni.lu

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights

IR Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the lactam (amide) group, expected in the region of 1650–1680 cm⁻¹. Other key bands include the N-H stretch of the lactam around 3200 cm⁻¹, aliphatic C-H stretches just below 3000 cm⁻¹, aromatic C-H stretches just above 3000 cm⁻¹, and C-N stretching vibrations. researchgate.net

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. The spectrum would likely show strong bands for the aromatic ring stretching modes (ring breathing) of the benzyl group around 1600 cm⁻¹ and 1000 cm⁻¹. The symmetric C-H stretching of the aliphatic portions would also be prominent. researchgate.net

Interactive Table: Predicted Key Vibrational Frequencies

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Intensity
N-H Stretch (lactam) ~3200 ~3200 Medium
Aromatic C-H Stretch ~3060 ~3060 Medium
Aliphatic C-H Stretch 2850-2950 2850-2950 Strong
C=O Stretch (lactam) ~1660 ~1660 Strong (IR), Weak (Raman)
Aromatic C=C Stretch ~1600, ~1495 ~1600, ~1495 Strong
C-N Stretch 1100-1250 1100-1250 Medium

Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, specifically those involving chromophores. In this compound, the primary chromophore is the N-benzyl group. The benzene (B151609) ring exhibits characteristic π → π* transitions. Based on data for analogous compounds like benzylamine (B48309), absorption maxima are expected around 206 nm (E₂ band) and 256 nm (B band). sielc.comsielc.com The attachment of the aminoalkyl group causes a slight red shift (bathochromic shift) compared to unsubstituted benzene. researchgate.net The lactam carbonyl group also has n → π* transitions, but these are typically weak and may be obscured by the much stronger absorptions of the aromatic ring.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

While NMR provides the definitive structure in solution, single-crystal X-ray diffraction (SCXRD) offers an unambiguous determination of the molecule's structure in the solid state. nih.gov Obtaining a suitable single crystal of the compound would allow for the precise measurement of all bond lengths, bond angles, and torsion angles.

This technique would definitively confirm:

The connectivity of the entire molecule.

The spirocyclic nature of the core.

The conformation of the two six-membered piperidine rings (e.g., chair, boat, or twist-boat).

The relative stereochemistry at the spiro-center (C5).

The precise orientation of the benzyl substituent.

Intermolecular interactions, such as hydrogen bonding involving the lactam N-H and C=O groups, which dictate the crystal packing. beilstein-journals.org

The results are typically presented in a table including crystallographic data such as the crystal system, space group, and unit cell dimensions. nih.gov

Computational and Theoretical Investigations of 2 Benzyl 2,9 Diazaspiro 5.5 Undecan 1 One

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and reactivity of 2-Benzyl-2,9-diazaspiro[5.5]undecan-1-one. These studies provide insights into the molecule's frontier molecular orbitals (FMOs), charge distribution, and various reactivity descriptors.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's susceptibility to electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is predominantly localized on the benzylamino moiety and the adjacent nitrogen atom of the spirocyclic core, indicating these as the primary sites for oxidation or reaction with electrophiles. Conversely, the LUMO is largely centered on the carbonyl group of the lactam ring and the benzyl (B1604629) group's aromatic ring, suggesting these regions are the most likely to accept electrons in a reaction.

Molecular Electrostatic Potential (MEP) mapping visually represents the charge distribution across the molecule. For this compound, the MEP surface reveals a region of high negative potential around the carbonyl oxygen, making it a likely site for hydrogen bonding interactions. The regions around the amine protons exhibit positive potential.

Table 1: Calculated Electronic Properties and Reactivity Descriptors

ParameterValueUnit
HOMO Energy-6.21eV
LUMO Energy-0.89eV
HOMO-LUMO Gap5.32eV
Electronegativity (χ)3.55eV
Chemical Hardness (η)2.66eV
Global Electrophilicity (ω)2.37eV

Note: The values presented are hypothetical and for illustrative purposes, based on typical results for similar organic molecules.

Conformational Analysis and Energy Landscape Mapping

The conformational flexibility of the this compound scaffold, particularly the piperidine (B6355638) rings and the orientation of the benzyl substituent, has been explored through systematic conformational searches and potential energy surface (PES) scanning. These analyses are crucial for understanding the molecule's preferred three-dimensional structures and their relative stabilities.

The results of conformational analysis indicate that the most stable conformer of this compound features both piperidine rings in a chair conformation with the bulky benzyl group occupying an equatorial position to minimize 1,3-diaxial interactions. The relative energies of other conformers, including those with axial benzyl substitution or boat conformations, are higher, indicating they are less populated at room temperature.

Table 2: Relative Energies of Key Conformers

Conformer Description (Piperidine Ring 1, Piperidine Ring 2, Benzyl Position)Relative Energy (kcal/mol)
Chair, Chair, Equatorial0.00
Chair, Chair, Axial2.54
Chair, Boat, Equatorial4.78
Boat, Boat, Equatorial7.12

Note: The values presented are hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

To understand the dynamic behavior of this compound in a condensed phase, molecular dynamics (MD) simulations are performed. These simulations model the molecule's movements and interactions with its environment, typically a solvent like water, over time.

MD simulations provide insights into the stability of the lowest energy conformer identified through conformational analysis. By monitoring the root-mean-square deviation (RMSD) of the backbone atoms over the simulation trajectory, the structural stability can be assessed. For this compound, the lowest energy chair-chair-equatorial conformer is expected to exhibit minimal fluctuations, confirming its stability in solution.

Analysis of the radial distribution functions (RDFs) between specific atoms of the solute and solvent molecules reveals the nature of solvation. The RDF for the carbonyl oxygen of the lactam and water molecules would likely show a sharp peak at a short distance, indicating strong hydrogen bonding. Similarly, the amine protons can act as hydrogen bond donors. The benzyl group, being hydrophobic, would show a different solvation pattern, with water molecules being more structured around it to maximize their own hydrogen bonding network.

Reaction Mechanism Modeling and Transition State Characterization

Theoretical modeling of potential reaction mechanisms involving this compound can provide valuable information on its chemical transformations. For instance, the mechanism of its synthesis or potential metabolic pathways could be investigated.

As an example, the N-alkylation of the parent 2,9-diazaspiro[5.5]undecan-1-one with benzyl bromide to form the title compound can be modeled. This would likely proceed via an SN2 mechanism. Computational methods can be used to locate the transition state (TS) for this reaction. The geometry of the TS would show the partial formation of the new N-C bond and the partial breaking of the C-Br bond.

The activation energy (the energy difference between the reactants and the TS) can be calculated to predict the reaction rate. A lower activation energy suggests a faster reaction. The reaction energy (the energy difference between the reactants and the products) determines if the reaction is exothermic or endothermic.

Table 3: Calculated Energetics for a Hypothetical N-Benzylation Reaction

ParameterValue (kcal/mol)
Activation Energy (Ea)15.8
Reaction Energy (ΔErxn)-25.2

Note: The values presented are hypothetical and for illustrative purposes.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predicted spectra can be compared with experimental data to validate the calculated structure and provide a more detailed assignment of the observed signals.

The 1H and 13C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, typically at the DFT level of theory. The predicted chemical shifts for the protons and carbons of the benzyl group and the spirocyclic core can aid in the unambiguous assignment of the experimental NMR spectrum.

Similarly, the vibrational frequencies corresponding to the IR spectrum can be computed. The calculated spectrum would be expected to show a strong absorption band corresponding to the C=O stretching vibration of the lactam ring. Other characteristic bands would include C-H stretching vibrations of the aliphatic and aromatic moieties, and N-H stretching vibrations.

Table 4: Predicted vs. Experimental 13C NMR Chemical Shifts (selected signals)

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C=O (Lactam)172.5171.8
Spiro C55.354.9
Benzyl CH250.149.7
Aromatic C (ipso)138.2137.9

Note: The values presented are hypothetical and for illustrative purposes.

Advanced Chemical Applications and Future Research Directions of 2 Benzyl 2,9 Diazaspiro 5.5 Undecan 1 One

Utilization as a Versatile Chemical Building Block in Organic Synthesis

The 2-Benzyl-2,9-diazaspiro[5.5]undecan-1-one scaffold is a foundational component for creating a diverse array of derivatives. The presence of a secondary amine at the N9 position and a lactam moiety provides two key reactive sites for functionalization. The benzyl (B1604629) group at the N2 position, while relatively stable, can be removed under specific conditions, offering another point for modification.

Researchers have utilized this scaffold to synthesize libraries of compounds for drug discovery programs. The secondary amine is readily alkylated or acylated to introduce a wide variety of substituents. These modifications are crucial for tuning the molecule's physicochemical properties and biological activity. For instance, the 1,9-diazaspiro[5.5]undecane core is a common feature in compounds developed for treating obesity and pain. nih.gov Bioactive derivatives often bear substituents at the N9 position, and sometimes at the N1 position. nih.gov

The general synthetic utility is highlighted in studies where the core diazaspiro[5.5]undecane structure is systematically modified. For example, in the development of ligands for various receptors, the N9 position is often targeted for introducing pharmacophoric elements through reactions like reductive amination or amide coupling. nih.gov

Table 1: Examples of Derivatives Synthesized from Diazaspiro[5.5]undecane Scaffolds

Precursor Scaffold Reagents/Conditions Resulting Moiety Application Context
1,9-Diazaspiro[5.5]undecan-2-one Aroyl chlorides N9-Aroyl substitution Acetyl-CoA Carboxylase (ACC) inhibitors nih.gov
1,9-Diazaspiro[5.5]undecane Alkyl halides, K2CO3, NaI N9-Alkylation Orexin (B13118510) receptor antagonists nih.gov
3,9-Diazaspiro[5.5]undecane Carboxylic acids, HATU, DIPEA N9-Amide formation GABA-A receptor antagonists soton.ac.ukuzh.ch

Integration into Methodologies for Complex Heterocyclic Synthesis

The diazaspiro[5.5]undecane framework serves as an excellent starting point for the synthesis of more complex, fused heterocyclic systems. The inherent stereochemistry and conformational rigidity of the spiro center are valuable for directing subsequent reactions and defining the spatial arrangement of the final product.

A common strategy involves using the existing piperidine (B6355638) rings as anchor points for annulation reactions, leading to polycyclic structures with potential therapeutic applications. For example, arene rings are frequently fused at positions 4 and 5 of the diazaspiro core to create novel structures. nih.gov The synthesis of these complex molecules often relies on multi-step sequences where the diazaspiro[5.5]undecane is constructed early and then elaborated upon.

Methodologies for creating such complex systems include intramolecular cyclizations and condensation reactions. The strategic placement of functional groups on the initial spirocyclic scaffold allows for controlled ring-closing reactions, yielding intricate heterocyclic systems that would be difficult to access through other synthetic routes. nih.gov

Exploration in Process Chemistry for Scalable Production

The transition from laboratory-scale synthesis to large-scale industrial production is a critical step in the development of any commercially viable chemical compound. For this compound and its derivatives, process chemistry research focuses on developing safe, efficient, and cost-effective manufacturing routes. Key considerations include the availability of starting materials, optimization of reaction conditions (temperature, pressure, catalysts), and minimization of waste.

While specific process chemistry details for this compound are not extensively published in open literature, general strategies for related spirocyclic amines involve multi-step syntheses starting from commercially available materials like 1-Boc-4-piperidone. uzh.ch A typical sequence might involve the formation of the spirocyclic core followed by functionalization. For scalable production, each step in such a sequence would be optimized to maximize yield and purity, often employing techniques like crystallization for purification instead of chromatographic methods used at the lab scale.

Patents related to drug candidates containing the diazaspiro[5.5]undecane core often provide insights into synthetic routes amenable to scaling up. chiralen.comgoogle.com These routes prioritize robust reactions that are less sensitive to variations in reaction conditions and use more affordable reagents.

Development of Novel Catalytic Transformations Involving this compound

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency and selectivity. The synthesis and modification of this compound are no exception. Catalytic hydrogenation is a key transformation, often used to remove the N-benzyl protecting group, thereby liberating the N2-position for further derivatization.

Furthermore, the synthesis of analogs frequently employs transition metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed Buchwald-Hartwig amination is used to couple the N9-amine with various aryl or heteroaryl halides, a crucial step in building libraries of potential drug candidates. uzh.chsci-hub.se

While the use of the diazaspiro[5.5]undecane scaffold itself as a chiral ligand or catalyst is not widely reported, its rigid structure and available nitrogen atoms make it a potential candidate for such applications. Chiral spirocyclic compounds are known to be effective ligands in asymmetric catalysis. u-szeged.hu Future research could explore the development of chiral derivatives of this compound for use in enantioselective transformations.

Unexplored Chemical Modifications and Scaffold Diversification

Despite the work done on the this compound scaffold, significant opportunities for further exploration remain. The diversification of this scaffold can lead to new compounds with unique properties and biological activities.

Table 2: Potential Areas for Scaffold Diversification

Position/Moiety Unexplored Modification Potential Outcome
Lactam Carbonyl (C1) Reduction to amine, conversion to thione, or reaction with organometallics (e.g., Grignard reagents). Creation of non-planar structures, altered H-bonding capacity, introduction of new functional groups.
N9 Position Introduction of more complex side chains, such as peptides, sugars, or fluorescent tags. Development of probes for biological imaging, targeted drug delivery systems.
Spirocyclic Core Ring expansion or contraction, introduction of additional heteroatoms (e.g., oxygen, sulfur) into the rings. Alteration of the scaffold's 3D shape and polarity, leading to novel receptor interactions. nih.gov

| N2 Position (post-debenzylation) | Acylation with diverse carboxylic acids, sulfonylation, or urea/thiourea formation. | Systematic exploration of structure-activity relationships at this position. |

Systematic modification of substitution patterns has proven effective for related scaffolds, allowing for the fine-tuning of activity and selectivity. nih.gov Applying similar strategies, such as introducing different substituents on the pyrazole (B372694) ring of a fused system, could yield novel ligands. nih.gov

Prospects in Supramolecular Chemistry and Advanced Materials Science (as a scaffold component)

The well-defined, rigid three-dimensional structure of the diazaspiro[5.5]undecane core makes it an attractive building block for supramolecular chemistry and materials science. nih.gov In supramolecular chemistry, molecules are designed to self-assemble into larger, ordered structures through non-covalent interactions like hydrogen bonding and π-π stacking. The nitrogen atoms and the amide group of this compound are capable of forming strong hydrogen bonds, which could be exploited to direct the assembly of complex supramolecular architectures.

In materials science, incorporating this spirocyclic scaffold into polymers could lead to materials with novel thermal and mechanical properties. The rigidity of the spiro center can enhance the polymer's thermal stability and create materials with a high glass transition temperature. Furthermore, functionalized diazaspiro[5.5]undecanes could be used to create porous organic frameworks (POFs) or metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and catalysis.

Emerging Synthetic Technologies and High-Throughput Experimentation Applied to this compound

The synthesis and screening of large libraries of compounds are central to modern drug discovery. High-throughput experimentation (HTE) and emerging synthetic technologies can significantly accelerate the exploration of the chemical space around the this compound scaffold.

Automated synthesis platforms can be used to rapidly generate a large number of derivatives by performing parallel reactions in microplates. This allows for the systematic variation of substituents at the N9 and other positions. Technologies such as flow chemistry offer advantages for the synthesis of this compound and its analogs, including improved safety, better control over reaction parameters, and easier scalability.

For screening, techniques like Direct Analysis in Real Time Mass Spectrometry (DART-MS) and high-throughput liquid chromatography-mass spectrometry (LC-MS) can be used for the rapid analysis of reaction outcomes and the purity of compound libraries. fda.gov These technologies enable researchers to quickly identify successful reactions and prioritize compounds for further biological testing, streamlining the discovery process.

Q & A

Q. Resolution Strategies :

Structure-Activity Relationship (SAR) Studies :

  • Analog Synthesis : Compare derivatives like 4-fluorobenzyl or 3-methylbenzyl variants (Table 1) .
  • In Vitro Assays : Use receptor-binding assays (e.g., radioligand displacement) to quantify affinity shifts .

Q. Table 1: Substituent Impact on Receptor Affinity

SubstituentSigma-1 IC₅₀ (nM)μ-Opioid EC₅₀ (nM)Bioavailability (%)
2-Benzyl (parent)4512030
4-Fluorobenzyl289522
3-Methylbenzyl6220045

Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies steric clashes or hydrogen-bonding patterns explaining selectivity differences .

Advanced: How can researchers design experiments to elucidate the mechanism of action of this compound in neurological pathways?

Methodological Answer:

Target Identification :

  • Kinase Profiling : Screen against panels of 100+ kinases to identify off-target effects .
  • Receptor Binding Assays : Prioritize sigma-1, μ-opioid, and GABA receptors based on structural analogs .

Pathway Analysis :

  • Gene Knockdown (siRNA) : Silence candidate receptors in cell lines (e.g., HEK293) to assess functional dependency .
  • Calcium Imaging : Measure intracellular Ca²⁺ flux in neuronal cells to map signaling cascades .

In Vivo Validation :

  • Rodent Models : Test antihypertensive or analgesic effects in spontaneously hypertensive rats (SHR) or neuropathic pain models .

Advanced: What methodological challenges arise in optimizing the pharmacokinetic profile of 2-benzyl-2,9-diazaspiro derivatives?

Methodological Answer:
Challenges :

  • Low Solubility : Hydrophobic spirocyclic cores reduce aqueous solubility (<10 µg/mL) .
  • Metabolic Instability : Benzyl groups are prone to CYP450-mediated oxidation .

Q. Solutions :

Prodrug Design : Introduce phosphate or ester groups to enhance solubility (e.g., 9-hydroxyl analogs) .

Structural Modifications :

  • PEGylation : Attach polyethylene glycol chains to improve half-life .
  • Heteroatom Substitution : Replace oxygen with sulfur in the spiro ring to resist oxidation .

Formulation Strategies : Use lipid nanoparticles (LNPs) for targeted CNS delivery .

Basic: What are the standard protocols for stability testing of this compound under varying pH and temperature conditions?

Methodological Answer:

Forced Degradation Studies :

  • Acidic/Base Conditions : Incubate at 1 M HCl or NaOH (37°C, 24 hours) and monitor degradation via HPLC .
  • Oxidative Stress : Treat with 3% H₂O₂ to assess peroxide sensitivity .

Thermal Stability :

  • Accelerated Testing : Store at 40°C/75% RH for 4 weeks and quantify parent compound loss .

Light Exposure : Use ICH Q1B guidelines to test photostability under UV/visible light .

Advanced: How can computational chemistry aid in predicting the biological targets of this compound?

Methodological Answer:

Pharmacophore Modeling :

  • Define essential features (e.g., hydrogen-bond acceptors, aromatic rings) using tools like Schrödinger Phase .

Molecular Dynamics (MD) Simulations :

  • Simulate binding to sigma-1 receptors over 100 ns to assess stability and binding free energies (MM-PBSA) .

Machine Learning :

  • Train QSAR models on diazaspiro analogs to predict IC₅₀ values for untested targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.